molecular formula C18H23NO5 B2690374 Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate CAS No. 949894-57-9

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate

Cat. No.: B2690374
CAS No.: 949894-57-9
M. Wt: 333.384
InChI Key: FHECJNHLEHWVDU-HNNXBMFYSA-N
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Description

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate is a chiral, non-natural amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester, and a propargyl ether-substituted phenyl group. Its molecular formula is C₁₈H₂₃NO₅, with a molecular weight of 333.38 g/mol . The compound is typically stored at 2–8°C in a dry environment to prevent degradation. It serves as a critical intermediate in medicinal chemistry, particularly for synthesizing covalent inhibitors or click chemistry-enabled probes due to its alkyne functionality .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-6-11-23-14-9-7-13(8-10-14)12-15(16(20)22-5)19-17(21)24-18(2,3)4/h1,7-10,15H,11-12H2,2-5H3,(H,19,21)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHECJNHLEHWVDU-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC#C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC#C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate, commonly referred to as Methyl (S)-Boc-amino compound, is a synthetic organic molecule with potential biological activity. This compound has garnered interest due to its structural features, which suggest various pharmacological applications. This article aims to explore the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of Methyl (S)-Boc-amino compound can be represented by the following molecular formula and IUPAC name:

  • Molecular Formula : C18H23NO5
  • IUPAC Name : this compound
  • CAS Number : 949894-57-9

Research indicates that Methyl (S)-Boc-amino compound exhibits several biological activities, primarily through its interaction with various biological targets. The mechanisms of action include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, mitigating oxidative stress in cells.
  • Antimicrobial Activity : Some derivatives related to this compound have shown promising antimicrobial properties against various pathogens.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of Methyl (S)-Boc-amino compound and its derivatives. The results indicated that the compound exhibited significant radical scavenging activity, particularly against DPPH radicals.

CompoundIC50 (µM)
Methyl (S)-Boc-amino15.2
Ascorbic Acid12.8
Trolox10.5

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common bacterial strains. The study revealed effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Pharmacokinetics and Toxicology

The pharmacokinetic profile of Methyl (S)-Boc-amino compound has not been extensively characterized; however, preliminary assessments suggest moderate absorption and distribution characteristics in biological systems. Toxicological studies indicate low acute toxicity levels, making it a candidate for further development in therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. For instance, the incorporation of the tert-butoxycarbonyl group facilitates the protection of amino functionalities during multi-step syntheses, which is crucial for developing complex pharmaceuticals .

1.2 Potential Therapeutic Applications

Research indicates that derivatives of this compound may possess therapeutic potential in treating various conditions. For example, studies have shown that modifications to the phenyl ring can lead to compounds with improved efficacy as agonists for certain receptors, such as the APJ receptor, which is linked to cardiovascular and metabolic diseases .

Drug Development

2.1 Targeted Drug Delivery

The compound's unique structural features make it suitable for use in targeted drug delivery systems. By attaching it to nanoparticles or other carriers, researchers can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic profiles .

2.2 Prodrug Strategies

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate can also function as a prodrug. Its design allows for controlled release mechanisms where the active drug is released upon enzymatic cleavage in vivo. This approach is particularly useful in optimizing pharmacokinetics and minimizing side effects .

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been utilized in various biochemical assays to study enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it a valuable tool for understanding metabolic pathways and identifying potential drug targets .

3.2 Structural Biology

In structural biology, this compound can be employed as a ligand in crystallography studies to elucidate the binding sites and conformational dynamics of proteins. Such studies are essential for rational drug design and understanding protein-ligand interactions at a molecular level .

Case Studies

Study Title Objective Findings
Discovery of Small Molecule AgonistsInvestigate new agonists for APJ receptorIdentified derivatives with improved binding affinity and efficacy
Targeted Delivery SystemsEnhance solubility of hydrophobic drugsDemonstrated increased bioavailability using modified methyl esters
Enzyme Inhibition MechanismsStudy inhibition patterns on specific enzymesRevealed key interactions that inform drug design strategies

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne in the prop-2-yn-1-yloxy group undergoes regioselective [3+2] cycloaddition with azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is pivotal for generating bioactive triazole-linked nucleoside analogs.

Example Reaction
Reaction of 4’-azidothymidine (5) with the alkyne group of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate:

text
4’-azidothymidine + Alkyne → 1-((2R,4S,5R)-5-(4-Cyclopentyl-1H-1,2,3-triazol-1-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (9b)

Conditions :

  • Catalyst: Cu(I) (e.g., CuSO₄/sodium ascorbate)

  • Solvent: THF/H₂O or t-BuOH/H₂O

  • Temperature: Room temperature or 50–60°C

Reported Outcomes

ProductYieldKey Characterization Data
Compound 9b52%1H^1H NMR (CD₃OD): δ 7.73 (s, 1H), 6.57 (t, J = 6.6 Hz, 1H), 1.80 (s, 3H)
Compound 9d72%1H^1H NMR (CD₃OD): δ 8.44 (s, 1H), 7.81–7.85 (m, 3H), 1.91 (s, 3H)

Boc Deprotection

The Boc group is selectively cleaved under acidic conditions to expose the primary amine, enabling further functionalization (e.g., peptide coupling).

Typical Conditions :

  • Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Time: 1–2 hours at 0–25°C

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate

Outcome :

  • Generates the free amine intermediate, which can be isolated or directly used in subsequent reactions .

Ester Hydrolysis

The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, enhancing water solubility for biological assays.

Standard Protocol :

  • Reagent: LiOH or NaOH in THF/H₂O or MeOH/H₂O

  • Temperature: 25–50°C

  • Time: 2–6 hours

Example Application :
Hydrolysis of the methyl ester facilitates conjugation with hydroxyl-containing substrates (e.g., sugars) via carbodiimide-mediated coupling .

Propargyl Ether Reactivity

The prop-2-yn-1-yloxy group participates in nucleophilic substitutions or transition metal-catalyzed cross-couplings:

a. Sonogashira Coupling

  • Conditions : Pd(PPh₃)₄/CuI, aryl halides, amine base (e.g., Et₃N)

  • Outcome : Forms carbon-carbon bonds with aryl/alkynyl halides.

b. Alkyne-Alkyne Homocoupling

  • Conditions : Glaser-Hay conditions (CuCl, TMEDA, O₂)

  • Outcome : Generates conjugated diynes for extended π-systems.

Benzoylation of Hydroxyl Groups

While the parent compound lacks free hydroxyls, derivatives with hydroxyl groups (e.g., after Boc deprotection) undergo benzoylation:

Protocol :

  • Reagent: Benzoyl chloride, DMAP (catalyst), pyridine

  • Conditions: 0–25°C, 2–4 hours

  • Yield : ~81% for analogous compounds .

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 170°C .

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) .

  • Hazard Profile : Causes skin/eye irritation (H315, H319); handle with PPE .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a family of Boc-protected amino acid esters with diverse aromatic substituents. Below is a detailed comparison with structurally related derivatives:

Compound Name Substituent Molecular Weight Key Reactivity/Applications Synthetic Yield References
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate 4-Propargyloxyphenyl 333.38 Click chemistry (alkyne-azide cycloaddition); covalent inhibitor synthesis Not reported
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate 4-Fluorophenyl 309.36 Electrophilic aromatic substitution; kinase inhibitor scaffolds 33%
Methyl (S)-3-(4-(benzo[b]thiophene-3-yl)phenyl)-2-((tert-Boc)amino)propanoate 4-Benzo[b]thiophene 439.50 β-Arylation reactions; heterocyclic drug candidates 82%
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate 4-Iodophenyl 433.26 Suzuki-Miyaura cross-coupling; radiopharmaceutical precursors 90%
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate 4-Methoxyphenyl 309.36 Electron-rich aromatic systems; peptide backbone modifications Not reported
(S)-tert-Butyl 2-((tert-Boc)amino)-3-(4-propargyloxyphenyl)propanoate tert-Butyl ester, 4-propargyloxy 375.47 Acid-labile ester for selective deprotection; prodrug design Not reported

Q & A

Q. Advanced Considerations

  • Catalyst selection : Pd(OAc)₂ or PdCl₂ may influence regioselectivity in propargyl coupling.
  • Purification : Automated chromatography vs. preparative HPLC (as in ) affects recovery of enantiomerically pure product.

Which analytical techniques are critical for confirming the structure and purity of this compound, particularly its stereochemistry?

Q. Basic Characterization

  • Chiral HPLC : Essential for verifying enantiomeric excess (e.g., using a Chiralpak® column with hexane:IPA mobile phase).
  • NMR : ¹H/¹³C NMR to confirm tert-butoxycarbonyl (Boc) protection and propargyl ether linkage.

Q. Advanced Analysis

  • LC-MS/MS : Detects trace impurities from side reactions (e.g., alkyne dimerization).
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives (as seen in for structurally similar esters).

What safety protocols are recommended for handling this compound, given its reactive functional groups?

Q. Basic Safety Measures

  • PPE : Lab coats, nitrile gloves, and eye protection (mandated in ).
  • Storage : Dry, ventilated areas at 2–8°C to prevent Boc-group hydrolysis.

Q. Advanced Hazard Mitigation

  • Propargyl group risks : Monitor for exothermic decomposition during prolonged storage. highlights similar compounds requiring inert atmosphere storage for alkynes.
  • Spill response : Use sand or vermiculite (avoid water due to potential ester hydrolysis).

How can researchers optimize reaction conditions to improve yield or reduce byproducts in propargyl ether formation?

Q. Advanced Experimental Design

  • DoE (Design of Experiments) : Vary equivalents of propargylating agent (1.0–2.0 equiv) and temperature (RT vs. 50°C) to map yield vs. side-product trends (e.g., alkyne oligomers). emphasizes DoE for flow-chemistry optimizations.
  • Catalyst screening : Test Pd/Cu bimetallic systems for enhanced coupling efficiency.

How should researchers resolve contradictions in reported yields or enantiomeric ratios across different synthetic protocols?

Q. Methodological Troubleshooting

  • Precursor quality : Ensure iodophenyl precursor is anhydrous (trace moisture degrades Pd catalysts, lowering yields as in ).
  • Purification artifacts : Compare column chromatography (hexane:AcOEt in ) vs. HPLC (DCM:MeOH in ) to isolate stereochemical drift.
  • Kinetic vs. thermodynamic control : Monitor reaction time—prolonged stirring may racemize the Boc-protected amine.

What strategies stabilize this compound against degradation during long-term storage or under experimental conditions?

Q. Advanced Stability Solutions

  • Lyophilization : Convert to a stable powder if hydrolysis-prone (as suggested in for acid derivatives).
  • Inert additives : Add molecular sieves (3Å) to storage vials to scavenge moisture.
  • Light sensitivity : Amber glass vials prevent UV-induced alkyne decomposition.

What mechanistic insights exist for the β-arylation or propargylation reactions involving this compound?

Q. Advanced Mechanistic Probes

  • Kinetic isotope effects (KIE) : Use deuterated iodophenyl precursors to differentiate concerted vs. stepwise pathways (as inferred from ’s Heck-type mechanism).
  • DFT calculations : Model transition states to explain stereochemical outcomes in Pd-catalyzed couplings.

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